molecular formula C13H22O2 B1584938 3,3,5-Trimethylcyclohexyl methacrylate CAS No. 7779-31-9

3,3,5-Trimethylcyclohexyl methacrylate

Cat. No. B1584938
CAS RN: 7779-31-9
M. Wt: 210.31 g/mol
InChI Key: DABQKEQFLJIRHU-UHFFFAOYSA-N
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Description

3,3,5-Trimethylcyclohexyl methacrylate (TMCHMA) is a low viscosity, low odor, and excellent solvency monomer containing a light stable cyclic group . It is useful in paints, adhesives, sealants, water treatment, and other similar applications .


Molecular Structure Analysis

The linear formula of 3,3,5-Trimethylcyclohexyl methacrylate is H2C=C(CH3)CO2C6H8(CH3)3 . It has a molecular weight of 210.31 .


Physical And Chemical Properties Analysis

3,3,5-Trimethylcyclohexyl methacrylate is a low viscosity, low odor monomer . It has a density of 0.93 g/mL at 25 °C . Its boiling point is 253.4±9.0 °C at 760 mmHg .

Scientific Research Applications

Terpolymerization and Material Properties

  • A study by Jukić et al. (2007) explored the terpolymerization kinetics of various methacrylate systems, including the use of a bifunctional peroxide initiator related to 3,3,5-trimethylcyclohexyl methacrylate. This research highlights the potential of such compounds in advanced polymerization processes and material science applications (Jukić et al., 2007).

Optical and Thermal Properties

  • Iwasaki et al. (2012) investigated quaternary copolymers involving methyl methacrylate and 3,3,5-trimethylcyclohexyl methacrylate. They found these copolymers have zero-zero-birefringence and adjustable thermal properties, making them suitable for specific optical applications (Iwasaki et al., 2012).

Polymer Synthesis and Applications

  • The research by Wang et al. (2017) presents the synthesis of a renewable high-density fuel using a process involving 3,3,5-trimethylcyclohexyl methacrylate. This indicates its potential application in creating sustainable energy sources (Wang et al., 2017).

Polymerization Techniques

  • Ozaki et al. (1992) focused on the anionic polymerizations of various methacrylates, offering insights into the efficient production of polymers with potential industrial applications (Ozaki et al., 1992).

Drug Delivery Systems

  • Mahkam and Vakhshouri (2010) investigated the use of methacrylic acid/perlite composites for drug delivery, where 3,3,5-trimethylcyclohexyl methacrylate played a role in the composite's formation. This highlights its potential in biomedical applications (Mahkam & Vakhshouri, 2010).

Environmental Monitoring

  • Negreira et al. (2009) utilized 3,3,5-trimethylcyclohexyl methacrylate in a method for detecting UV filters in water samples, indicating its utility in environmental monitoring (Negreira et al., 2009).

Safety And Hazards

3,3,5-Trimethylcyclohexyl methacrylate is classified as a skin irritant (Category 2), eye irritant (Category 2A), skin sensitizer (Sub-category 1B), and specific target organ toxicity - single exposure (Category 3), respiratory system . It is also classified as an aquatic chronic 2 hazard .

properties

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-9(2)12(14)15-11-6-10(3)7-13(4,5)8-11/h10-11H,1,6-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABQKEQFLJIRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75673-26-6
Record name 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75673-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5044990
Record name 3,3,5-Trimethylcyclohexyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3,3,5-Trimethylcyclohexyl methacrylate

CAS RN

7779-31-9
Record name 3,3,5-Trimethylcyclohexyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7779-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,5-Trimethylcyclohexyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3,5-Trimethylcyclohexyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,5-trimethylcyclohexyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,5,5-TRIMETHYLCYCLOHEXYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/508SPW3T3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
D Dhamodharan, CW Lee, HS Byun - New Journal of Chemistry, 2023 - pubs.rsc.org
The thermodynamic behaviors of the two-phase systems of 3,5,5-trimethylhexyl acrylate (355-TMHA) and 3,3,5-trimethylcyclohexyl methacrylate (335-TMCHMA) in high-pressure CO2 …
Number of citations: 2 pubs.rsc.org
S Iwasaki, Z Satoh, H Shafiee, A Tagaya, Y Koike - Polymer, 2012 - Elsevier
We designed and synthesized quaternary copolymers of methyl methacrylate (MMA), 2,2,2-trifluoroethyl methacrylate (TFEMA), benzyl methacrylate (BzMA), and 3,3,5-…
Number of citations: 34 www.sciencedirect.com
Z Yang, D Zhai, X Wang, J Wei - Colloids and Surfaces A: Physicochemical …, 2014 - Elsevier
Highly monodispersed nonaqueous small-sized (3.7 ± 0.1 nm) silver nano-colloids were successfully synthesized by in situ synthesis using silver dodecanoate as organic precursor, 3,3,…
Number of citations: 22 www.sciencedirect.com
CC Cypcar, P Camelio, V Lazzeri, LJ Mathias… - …, 1996 - ACS Publications
Described here is a QSPR equation for calculating glass transition temperatures for acrylate and methacrylate polymers, especially those with bulky ester substituents. This approach is …
Number of citations: 96 pubs.acs.org
AJ Holder, L Ye, JD Eick… - Qsar & Combinatorial …, 2006 - Wiley Online Library
Refractive index (RI) is an important optical property for polymer matrices, especially when the color or tint of the cured material is of interest. This is certainly the case for dental …
Number of citations: 28 onlinelibrary.wiley.com
J Xu, B Chen, Q Zhang, B Guo - Polymer, 2004 - Elsevier
A general quantitative structure–property relationship (QSPR) model, which is based on the structural analysis of polymers, was built to predict refractive indices of linear polymers by …
Number of citations: 89 www.sciencedirect.com
R García-Domenech… - The Journal of Physical …, 2002 - ACS Publications
Graph theoretical indices were exclusively used in the prediction of indices of refraction, n, and glass transition temperatures, T g , into a group of addition polymers. Models with 10 …
Number of citations: 83 pubs.acs.org
CD DePorter - 1991 - vtechworks.lib.vt.edu
The work presented in this dissertation revolves around the incorporation of t-butyl methacrylate into block copolymers utilizing anionic living polymerization techniques. The synthesis …
Number of citations: 2 vtechworks.lib.vt.edu
MS Sheridan - 1993 - vtechworks.lib.vt.edu
This research focuses on the utilization of two living polymerization methods, anionic and group transfer, for the synthesis of well defined end functional materials and graft copolymers. …
Number of citations: 2 vtechworks.lib.vt.edu
JM Friel, E Nungesser - Paint and coating test manual-Fourteenth …, 1995 - books.google.com
Interest in acrylic technology dates back to the 1920s when Dr. Otto Rohm developed a practical process for making acrylate esters from ethylene. Shortly afterwards, his associate, Otto …
Number of citations: 15 books.google.com

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